1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine
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Overview
Description
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine is a complex organic compound that features a unique combination of cyclopenta[d]pyrimidine and pyrrolo[2,3-d]pyrimidine moieties linked through a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential as a multi-targeted kinase inhibitor, which can be used in the treatment of various cancers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine typically involves multiple steps:
Formation of the Cyclopenta[d]pyrimidine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrrolo[2,3-d]pyrimidine Moiety: This involves the cyclization of suitable starting materials, often using a combination of heating and catalytic agents.
Linking through Piperazine: The final step involves the coupling of the two moieties through a piperazine ring, which can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.
Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit multiple kinases.
Industry: Potentially used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine involves its interaction with multiple kinase enzymes. By binding to the ATP-binding sites of these kinases, it inhibits their activity, leading to the disruption of signaling pathways that promote cell proliferation and survival. This can result in the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors with similar structural features.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have been studied for their enhanced potency and selectivity as kinase inhibitors.
Uniqueness: 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine is unique due to its dual moiety structure, which allows it to interact with multiple kinase targets simultaneously. This multi-targeted approach can potentially lead to more effective cancer treatments by overcoming resistance mechanisms that often limit the efficacy of single-target inhibitors.
Properties
IUPAC Name |
4-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7/c1-2-12-14(3-1)19-10-21-16(12)23-6-8-24(9-7-23)17-13-4-5-18-15(13)20-11-22-17/h4-5,10-11H,1-3,6-9H2,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDFZLATUGBWEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2N3CCN(CC3)C4=NC=NC5=C4C=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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